molecular formula C6H12BrNO B14143109 2-Bromo-N-ethyl-2-methylpropanamide CAS No. 88876-29-3

2-Bromo-N-ethyl-2-methylpropanamide

Cat. No.: B14143109
CAS No.: 88876-29-3
M. Wt: 194.07 g/mol
InChI Key: MERZOVAAACETTR-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-2-methylpropanamide is an organic compound with the molecular formula C6H12BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom attached to a tertiary carbon, which is further bonded to an ethyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-N-ethyl-2-methylpropanamide involves the reaction of 2-bromo-2-methylpropanoyl bromide with ethylamine. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to prevent side reactions. The process can be summarized as follows:

    Starting Materials: 2-bromo-2-methylpropanoyl bromide and ethylamine.

    Reaction Conditions: The reaction is conducted in an aqueous medium, often at low temperatures to control the exothermic nature of the reaction.

    Procedure: The 2-bromo-2-methylpropanoyl bromide is added dropwise to a solution of ethylamine, maintaining the temperature below 15°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction parameters. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-ethyl-2-methylpropanamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-2-methylpropanamide involves its interaction with nucleophilic sites in biological molecules. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, leading to the modification of proteins and enzymes. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-ethyl-2-methylpropanamide is unique due to the presence of both an ethyl and a methyl group attached to the tertiary carbon. This structural feature influences its reactivity and makes it distinct from other brominated amides. The combination of these groups can affect the compound’s steric and electronic properties, leading to different reactivity patterns and applications .

Properties

CAS No.

88876-29-3

Molecular Formula

C6H12BrNO

Molecular Weight

194.07 g/mol

IUPAC Name

2-bromo-N-ethyl-2-methylpropanamide

InChI

InChI=1S/C6H12BrNO/c1-4-8-5(9)6(2,3)7/h4H2,1-3H3,(H,8,9)

InChI Key

MERZOVAAACETTR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)(C)Br

Origin of Product

United States

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